molecular formula C6H7NO2 B429046 1-(2-Furyl)-1-ethanone oxime CAS No. 5007-50-1

1-(2-Furyl)-1-ethanone oxime

Cat. No.: B429046
CAS No.: 5007-50-1
M. Wt: 125.13 g/mol
InChI Key: RCUXWEHXMOUJCX-UHFFFAOYSA-N
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Description

1-(2-Furyl)-1-ethanone oxime is an organic compound that belongs to the class of oximes It is derived from 1-(2-furyl)-1-ethanone, which is a furan derivative The compound is characterized by the presence of a furan ring attached to an ethanone group, which is further modified by the addition of an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Furyl)-1-ethanone oxime can be synthesized through the reaction of 1-(2-furyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

1-(2-Furyl)-1-ethanone+Hydroxylamine Hydrochloride1-(2-Furyl)-1-ethanone oxime+HCl\text{1-(2-Furyl)-1-ethanone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 1-(2-Furyl)-1-ethanone+Hydroxylamine Hydrochloride→1-(2-Furyl)-1-ethanone oxime+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furyl)-1-ethanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under basic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

1-(2-Furyl)-1-ethanone oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive molecules.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Furyl)-1-ethanone oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

    Furfural: An aldehyde derivative of furan, used as a precursor for various chemicals.

    Furfurylamine: An amine derivative of furan, used in the synthesis of pharmaceuticals.

    2-Furylmethylamine: Another amine derivative with applications in organic synthesis.

Uniqueness: 1-(2-Furyl)-1-ethanone oxime is unique due to the presence of both the furan ring and the oxime group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[1-(furan-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUXWEHXMOUJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5007-50-1
Record name 2-Acetylfuran oxime
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